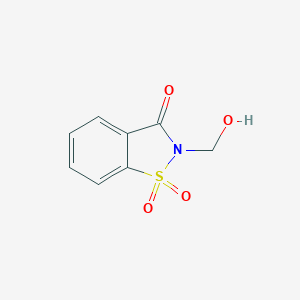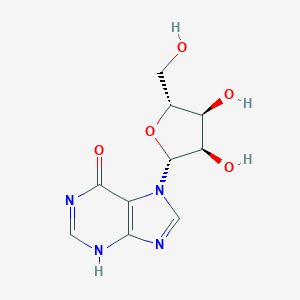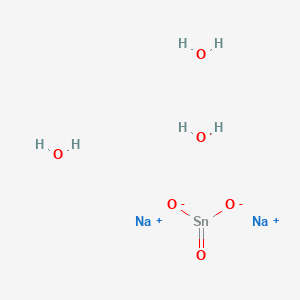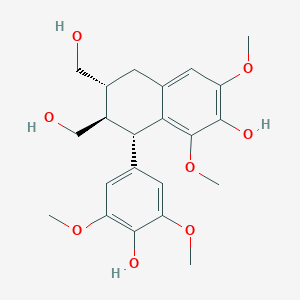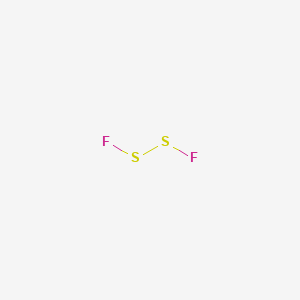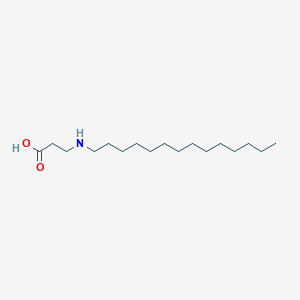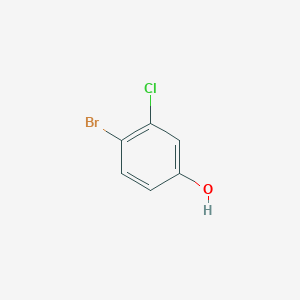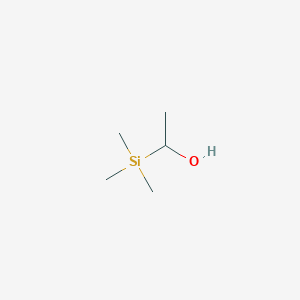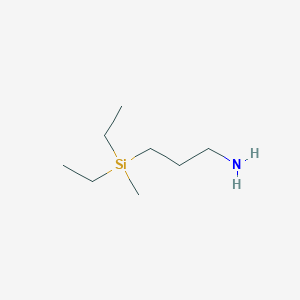
1-Propanamine, 3-(diethylmethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 3-(diethylmethylsilyl)-, also known as TMS-PEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenylethylamine (PEA), which is a natural compound found in the human body and is known to play a role in regulating mood, cognition, and behavior. TMS-PEA is synthesized by adding a diethylmethylsilyl (TMS) group to the nitrogen atom of PEA. This modification enhances the compound's stability and bioavailability, making it a useful tool for scientific research.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-(diethylmethylsilyl)- is not fully understood, but it is thought to act as a dopamine and norepinephrine reuptake inhibitor. This action increases the levels of these neurotransmitters in the brain, leading to improved mood, cognition, and behavior.
Biochemical and Physiological Effects
1-Propanamine, 3-(diethylmethylsilyl)- has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. 1-Propanamine, 3-(diethylmethylsilyl)- has also been shown to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant.
Advantages and Limitations for Lab Experiments
1-Propanamine, 3-(diethylmethylsilyl)- has several advantages for use in scientific research. It is stable and easy to handle, making it a useful tool for studying the role of PEA in regulating mood, cognition, and behavior. 1-Propanamine, 3-(diethylmethylsilyl)- is also readily available and relatively inexpensive, making it accessible to researchers. However, 1-Propanamine, 3-(diethylmethylsilyl)- has some limitations for use in lab experiments. Its effects on the brain are not fully understood, and it may have side effects that are not yet known.
Future Directions
There are many future directions for research on 1-Propanamine, 3-(diethylmethylsilyl)-. One potential direction is to investigate its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on other neurotransmitters and their receptors in the brain. Further research is also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-Propanamine, 3-(diethylmethylsilyl)- involves the reaction of PEA with chloromethyl diethylmethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and yields 1-Propanamine, 3-(diethylmethylsilyl)- as a white solid. The purity of the compound can be improved by recrystallization or chromatography.
Scientific Research Applications
1-Propanamine, 3-(diethylmethylsilyl)- has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of 1-Propanamine, 3-(diethylmethylsilyl)- is in the field of neuroscience, where it is used to study the role of PEA in regulating mood, cognition, and behavior. 1-Propanamine, 3-(diethylmethylsilyl)- has also been used in pharmacological studies to investigate its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia.
properties
CAS RN |
13014-84-1 |
|---|---|
Molecular Formula |
C8H21NSi |
Molecular Weight |
159.34 g/mol |
IUPAC Name |
3-[diethyl(methyl)silyl]propan-1-amine |
InChI |
InChI=1S/C8H21NSi/c1-4-10(3,5-2)8-6-7-9/h4-9H2,1-3H3 |
InChI Key |
LSSHHSHIJANGKT-UHFFFAOYSA-N |
SMILES |
CC[Si](C)(CC)CCCN |
Canonical SMILES |
CC[Si](C)(CC)CCCN |
Other CAS RN |
13014-84-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



